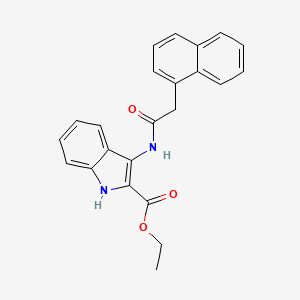

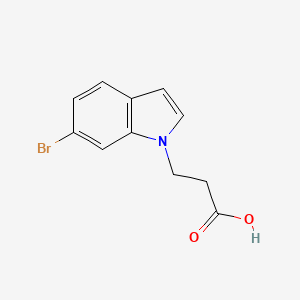

![molecular formula C17H15ClN4S B2534946 3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923686-17-3](/img/structure/B2534946.png)

3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-((4-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

科学的研究の応用

Angiotensin II Antagonists

A series of triazoles and related compounds have been synthesized and evaluated for their potential as angiotensin II (AII) antagonists. Among these, derivatives bearing a benzylthio group at C5 exhibited significant potency. One notable compound demonstrated a comparable duration of action to DuP 753 when blocking the AII pressor response in rats, highlighting its potential as a nonpeptide angiotensin II antagonist for hypertension treatment (Ashton et al., 1993).

Thromboxane Synthetase Inhibitors and Antihypertensive Agents

Research into thromboxane synthetase inhibitors and antihypertensive agents led to the development of imidazoles and triazoles that showed promising activity. Particularly, some derivatives demonstrated up to ten times more potency than the standard thromboxane synthetase inhibitor, dazoxiben, indicating their potential in managing hypertension and preventing thrombosis (Wright et al., 1986).

Anticancer Activity

A library of imidazole-1,2,3-triazole hybrids was designed, synthesized, and evaluated for anticancer activity against several cancer cell lines. These hybrids showed significant activity, with one compound demonstrating good binding interaction with a prominent cancer target receptor, glycogen synthase kinase-3β (GSK-3β). This research underscores the potential of these compounds as candidates for further investigation as anticancer drugs (Al-blewi et al., 2021).

Green Chemistry Approaches

Studies on the synthesis of imidazo and triazole derivatives have also focused on green chemistry approaches, such as the use of water as a solvent and employing thiamine hydrochloride as a catalyst. These methods offer environmentally benign alternatives for producing these compounds, highlighting the importance of sustainable practices in chemical synthesis (Liu et al., 2012).

特性

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4S/c18-14-8-6-13(7-9-14)12-23-17-20-19-16-21(10-11-22(16)17)15-4-2-1-3-5-15/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQKKRRSJHIHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC3=CC=C(C=C3)Cl)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534864.png)

![(3S,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2534865.png)

![1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2534869.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2534873.png)

![N-(2-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2534875.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2534878.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2534881.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2534884.png)

![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)